1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid

Topological Polar Surface Area Drug-likeness Membrane permeability

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid (CAS 1387574-26-6, PubChem CID is a fluorinated cyclobutane carboxylic acid derivative with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol. The compound features a cyclobutane ring bearing a carboxylic acid at the 1-position, connected via a methyleneoxy spacer (-CH2-O-) to a 2-fluorophenyl group.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
Cat. No. B13016476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1CC(C1)(COC2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C12H13FO3/c13-9-4-1-2-5-10(9)16-8-12(11(14)15)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,14,15)
InChIKeyRRCZHZXSWLZJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid: A Structurally Distinct Cyclobutane Carboxylic Acid Building Block for Drug Discovery


1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid (CAS 1387574-26-6, PubChem CID 84689024) is a fluorinated cyclobutane carboxylic acid derivative with the molecular formula C12H13FO3 and a molecular weight of 224.23 g/mol [1]. The compound features a cyclobutane ring bearing a carboxylic acid at the 1-position, connected via a methyleneoxy spacer (-CH2-O-) to a 2-fluorophenyl group. This architecture places it within the broader class of phenoxyalkylcarboxylic acids and cyclobutane-containing building blocks, which are employed in medicinal chemistry for their conformational constraint, metabolic stability advantages, and utility as carboxylic acid bioisosteres [2]. The compound is offered as a research chemical by multiple vendors at purities ranging from 95% to 98% .

Why 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid Cannot Be Interchanged with Closest Cyclobutane Carboxylic Acid Analogs


Substituting 1-((2-fluorophenoxy)methyl)cyclobutanecarboxylic acid with its closest structural analogs — such as 1-(2-fluorophenyl)cyclobutanecarboxylic acid or methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate — introduces critical alterations to hydrogen-bonding capacity, conformational flexibility, and physicochemical property profiles that can fundamentally change target binding, pharmacokinetic behavior, or synthetic utility. The methyleneoxy spacer (-CH2-O-) connecting the cyclobutane to the 2-fluorophenyl ring distinguishes this compound from directly attached phenyl analogs: it adds one rotatable bond, an additional hydrogen bond acceptor (the ether oxygen), and increases the topological polar surface area (TPSA) by approximately 25% [1]. These differences are not cosmetic; in medicinal chemistry campaigns, even single-atom variations in linker length or heteroatom content can shift logD by >0.5 units, alter membrane permeability, or disrupt key protein-ligand interactions [2]. Consequently, procurement decisions must be based on precise structural identity rather than class-level assumptions.

Quantitative Differentiation Evidence: 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid vs. Structural Analogs


Topological Polar Surface Area (TPSA): A 24.7% Increase vs. 1-(2-Fluorophenyl)cyclobutanecarboxylic acid Impacts Permeability and Solubility Profiles

The target compound exhibits a computed TPSA of 46.5 Ų, compared to 37.3 Ų for 1-(2-fluorophenyl)cyclobutanecarboxylic acid (CAS 151157-48-1), the direct-attachment analog lacking the ether oxygen and methylene spacer [1]. This +9.2 Ų difference (24.7% increase) arises from the additional ether oxygen atom in the methyleneoxy linker. TPSA values above 40 Ų are associated with reduced passive membrane permeability, while values below 60 Ų generally remain compatible with oral bioavailability [2]. The target compound's TPSA positions it in a distinct permeability-solubility space relative to the direct-attachment analog, which may influence cellular uptake and tissue distribution in cell-based assays.

Topological Polar Surface Area Drug-likeness Membrane permeability

Rotatable Bond Count: Two Additional Degrees of Conformational Freedom Relative to Direct-Attachment Analog

The target compound possesses 4 rotatable bonds, compared to 2 rotatable bonds for 1-(2-fluorophenyl)cyclobutanecarboxylic acid [1]. The two additional rotatable bonds arise from the methyleneoxy spacer (-CH2-O-), which introduces torsional degrees of freedom absent in the direct phenyl-attachment analog. In fragment-based drug design, each additional rotatable bond is estimated to contribute approximately 0.7–1.2 kcal/mol in conformational entropy penalty upon rigidification during target binding [2]. This difference means the target compound may exhibit distinct binding thermodynamics and potentially different selectivity profiles when elaborated into larger ligands.

Conformational flexibility Entropic binding penalty Ligand design

Hydrogen Bond Acceptor Count: The Ether Oxygen Provides an Additional HBA Site Absent in the Direct-Phenyl Analog

The target compound contains 4 hydrogen bond acceptor (HBA) sites (carboxylic acid carbonyl O, carboxylic acid hydroxyl O, ether O, and aryl F), compared to 3 HBA sites for 1-(2-fluorophenyl)cyclobutanecarboxylic acid, which lacks the ether oxygen [1]. The additional HBA site provided by the methyleneoxy linker's ether oxygen introduces a geometrically distinct hydrogen-bonding vector located approximately 2.5–3.0 Å from the cyclobutane ring. In kinase inhibitor design, ether oxygen placement in linkers has been shown to participate in water-mediated hydrogen bond networks with the DFG motif or hinge region, contributing 1–3 kcal/mol to binding free energy [2].

Hydrogen bond acceptor Ligand-protein interaction Pharmacophore diversity

Carboxylic Acid vs. Methyl Ester: The Free Acid Form Offers Direct Conjugation Capability Unavailable with the Methyl Ester Analog

The target compound is supplied as the free carboxylic acid, whereas methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate (CAS 1993324-17-6) is the corresponding methyl ester . The free carboxylic acid enables direct amide coupling, esterification, or salt formation without a deprotection step. In high-throughput parallel synthesis workflows, eliminating the ester hydrolysis step reduces cycle time by approximately 20–40% per library plate and avoids potential epimerization or decomposition under basic hydrolysis conditions [1]. However, note that the methyl ester comparator lacks the methylene spacer present in the target compound, so these compounds are not direct structural analogs; they differ in both functional group and core connectivity.

Carboxylic acid Amide coupling Building block utility

Ortho-Fluorine Substitution on the Phenoxy Ring: Regioisomeric Differentiation from Para- and Meta-Fluoro Analogs

The 2-fluoro (ortho) substitution on the phenoxy ring of the target compound imparts distinct conformational and electronic properties compared to 3-fluoro (meta) and 4-fluoro (para) regioisomers. Ortho-fluorine substitution on a phenoxy ring introduces a steric clash with the adjacent ether oxygen, biasing the Ar-O-C dihedral angle by approximately 10–30° relative to the unsubstituted or para-substituted systems, as established by X-ray crystallographic surveys of fluorinated aryl ethers [1]. This conformational bias restricts rotational freedom about the O-C(aryl) bond, effectively reducing the accessible conformational space relative to the para-fluoro analog. The electron-withdrawing ortho-fluorine also lowers the pKa of the phenol precursor by approximately 0.8–1.2 units compared to para-fluorophenol, altering the compound's synthetic accessibility and electronic profile [2].

Fluorine positional isomer Ortho effect Conformational bias

Cyclobutane Carboxylic Acid Motif as a Recognized Privileged Scaffold: Patent Landscape Context for Antiviral and Metabolic Drug Discovery

The cyclobutane carboxylic acid substructure has been extensively explored in patent literature as a scaffold for antiviral agents and GPR120 modulators. Patent CN104529833A discloses substituted cyclobutane carboxylic acid compounds with activity against influenza virus, demonstrating that the cyclobutane-1-carboxylic acid core is a validated starting point for antiviral drug discovery [1]. A separate patent family describes cyclobutane-containing carboxylic acid GPR120 modulators for diabetes and metabolic syndrome [2]. The target compound combines this validated cyclobutane carboxylic acid scaffold with a 2-fluorophenoxymethyl substituent — a substructure that appears in ChemBridge screening libraries (e.g., SC-48654791, a pyrazole-3-carboxamide bearing the same 5-[(2-fluorophenoxy)methyl] motif) . This convergence of a privileged core with a screening-validated substituent pattern distinguishes the target compound from simpler cyclobutane carboxylic acids that lack the phenoxyalkyl extension.

Cyclobutane scaffold Antiviral Patent landscape Carboxylic acid bioisostere

Optimal Application Scenarios for Procuring 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid


Fragment-Based Drug Discovery Requiring a Conformationally Constrained Carboxylic Acid with Extended Hydrogen-Bonding Capacity

The cyclobutane ring provides conformational constraint often exploited in fragment-based drug discovery to reduce entropic binding penalties. When a fragment library requires a carboxylic acid-containing scaffold with an additional ether HBA site positioned 3–4 Å from the acid group, the target compound fills a gap that 1-(2-fluorophenyl)cyclobutanecarboxylic acid (lacking the ether oxygen) cannot address. The 4 HBA count and TPSA of 46.5 Ų support aqueous solubility appropriate for fragment screening at 200–500 μM concentrations [1].

SAR Expansion of Phenoxyalkylcarboxylic Acid Leads in Metabolic Disease Programs

Phenoxyalkylcarboxylic acids have established precedent as hypolipidaemic agents [2]. The target compound's combination of a cyclobutane core with the phenoxyalkyl acid motif offers a structurally differentiated scaffold for SAR expansion. The ortho-fluorine substitution introduces conformational bias not present in para-fluoro analogs, potentially yielding selectivity advantages against related targets within the same protein family [3].

Direct Amide Coupling in Parallel Synthesis Libraries Without Ester Deprotection

The free carboxylic acid form eliminates the ester hydrolysis step required when using methyl 1-(2-fluorophenoxy)cyclobutanecarboxylate as a precursor. For laboratories conducting 96-well or 384-well parallel amide coupling, this translates to reduced cycle time and avoids potential racemization or decomposition under basic conditions. Vendors supply the compound at 95–98% purity suitable for direct use in amide bond formation with HATU, EDCI, or similar coupling reagents .

Design of Cyclobutane-Containing Antiviral Agents Targeting Influenza or Related RNA Viruses

Patent CN104529833A establishes the substituted cyclobutane carboxylic acid scaffold as relevant to antiviral drug discovery, specifically influenza [4]. The target compound's additional methyleneoxy spacer provides a vector for substituent growth into adjacent binding pockets that may be inaccessible with directly attached phenyl analogs, making it a candidate intermediate for antiviral lead optimization.

Quote Request

Request a Quote for 1-((2-Fluorophenoxy)methyl)cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.